Aluminum formoacetate

描述

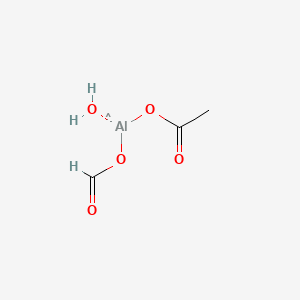

Aluminum formoacetate (CAS: 34202-30-7, Molecular Formula: C₄H₇AlO₅) is a coordination compound combining formate (HCOO⁻) and acetate (CH₃COO⁻) ligands with aluminum. It is a critical precursor in sol-gel processes for synthesizing high-performance alumina fibers . Its unique oligomeric structure, particularly the optimal ratio of oligomers (n(A):n(B):n(C) = 4:15:1), ensures low non-bond energy and high stability during fiber spinning . Applications span advanced ceramics, composite materials, and coatings due to its ability to form uniform gels upon solvent evaporation .

属性

CAS 编号 |

34202-30-7 |

|---|---|

分子式 |

C3H6AlO5 |

分子量 |

149.06 g/mol |

InChI |

InChI=1S/C2H4O2.CH2O2.Al.H2O/c1-2(3)4;2-1-3;;/h1H3,(H,3,4);1H,(H,2,3);;1H2/q;;+2;/p-2 |

InChI 键 |

QZMBJBRDDGXUKQ-UHFFFAOYSA-L |

SMILES |

CC(=O)O[Al]OC=O.O |

规范 SMILES |

CC(=O)O[Al]OC=O.O |

其他CAS编号 |

34202-30-7 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: Aluminum formoacetate can be synthesized by reacting formic acid with aluminum salts. One common method involves the reaction of formic acid with aluminum hydroxide or aluminum nitrate. The reaction typically occurs under reflux conditions to ensure complete reaction and formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced by reacting formic acid with aluminum hydroxide or aluminum nitrate in large reactors. The reaction mixture is then filtered, and the product is purified through recrystallization. The final product is dried and packaged for use in various applications .

化学反应分析

Types of Reactions: Aluminum formoacetate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form aluminum oxide and carbon dioxide.

Reduction: It can be reduced to form aluminum metal and formic acid.

Substitution: It can undergo substitution reactions with other carboxylic acids to form different aluminum carboxylates.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

Substitution: Other carboxylic acids, such as acetic acid, are used in substitution reactions.

Major Products Formed:

Oxidation: Aluminum oxide and carbon dioxide.

Reduction: Aluminum metal and formic acid.

Substitution: Different aluminum carboxylates, depending on the carboxylic acid used.

科学研究应用

Chemistry: Aluminum formoacetate is used as a precursor in the synthesis of alpha-alumina powders, which are essential in the production of ceramics and refractory materials. It is also used in the preparation of aluminum-based catalysts for various chemical reactions .

Biology and Medicine: In biological research, this compound is used to study the effects of aluminum compounds on biological systems. It is also investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules .

Industry: In the industrial sector, this compound is used in the production of aluminum-based nanomaterials, which have applications in electronics, coatings, and catalysis. It is also used in the preparation of aluminum foam composite structures, which are lightweight and have excellent mechanical properties .

作用机制

The mechanism of action of aluminum formoacetate involves its ability to form stable complexes with various molecules. In chemical reactions, it acts as a catalyst by facilitating the formation of intermediate complexes that lower the activation energy of the reaction. In biological systems, it can interact with biomolecules such as proteins and nucleic acids, affecting their structure and function .

相似化合物的比较

Comparison with Structurally or Functionally Similar Compounds

Structural and Functional Analogs

The following table compares aluminum formoacetate with key analogs:

Key Comparative Analysis

Chemical Stability and Speciation

- This compound : Exhibits pH-dependent speciation. In neutral aqueous solutions, carboxyl groups act as bridging ligands, forming stable oligomers. Under acidic conditions, H⁺ disrupts coordination, leading to smaller clusters .

- Aluminum Chloride : Hydrolyzes aggressively in water, releasing HCl and forming Al(OH)₃ precipitates. Less stable in neutral pH compared to formoacetate .

- Aluminum Hydroxide : Stable in neutral to alkaline conditions but dissolves in strong acids/bases, limiting its use in acidic environments .

Research Findings

Sol-Gel Behavior and Fiber Formation

Molecular dynamics (MD) simulations reveal that this compound’s oligomeric structure (25–31 wt% solid content) ensures minimal non-bond energy (−450 to −500 kcal/mol), enabling uniform fiber formation during solvent evaporation . In contrast, aluminum chloride’s rapid hydrolysis complicates fiber integrity .

DFT Studies on Speciation

Density functional theory (DFT) studies show that this compound in neutral solutions forms [Al₆(OH)₁₂(HCOO)₆(CH₃COO)₆]⁶⁻ clusters with carboxyl bridges, whereas acidic conditions yield smaller [Al(H₂O)₆]³⁺ ions. This contrasts with aluminum lactate, which maintains tridentate lactate coordination regardless of pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。